2,2-Bis[[3-(dodecylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(dodecylthio)propionate]

Catalog No.
S663564
CAS No.
29598-76-3
M.F
C65H124O8S4
M. Wt
1161.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Bis[[3-(dodecylthio)-1-oxopropoxy]methyl]propa...

CAS Number

29598-76-3

Product Name

2,2-Bis[[3-(dodecylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(dodecylthio)propionate]

IUPAC Name

[3-(3-dodecylsulfanylpropanoyloxy)-2,2-bis(3-dodecylsulfanylpropanoyloxymethyl)propyl] 3-dodecylsulfanylpropanoate

Molecular Formula

C65H124O8S4

Molecular Weight

1161.9 g/mol

InChI

InChI=1S/C65H124O8S4/c1-5-9-13-17-21-25-29-33-37-41-49-74-53-45-61(66)70-57-65(58-71-62(67)46-54-75-50-42-38-34-30-26-22-18-14-10-6-2,59-72-63(68)47-55-76-51-43-39-35-31-27-23-19-15-11-7-3)60-73-64(69)48-56-77-52-44-40-36-32-28-24-20-16-12-8-4/h5-60H2,1-4H3

InChI Key

VSVVZZQIUJXYQA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCSCCC(=O)OCC(COC(=O)CCSCCCCCCCCCCCC)(COC(=O)CCSCCCCCCCCCCCC)COC(=O)CCSCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCSCCC(=O)OCC(COC(=O)CCSCCCCCCCCCCCC)(COC(=O)CCSCCCCCCCCCCCC)COC(=O)CCSCCCCCCCCCCCC

2,2-Bis[[3-(dodecylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(dodecylthio)propionate] is a complex organic compound characterized by its unique molecular structure, which includes multiple dodecylthio groups attached to a central propane backbone. The molecular formula for this compound is C65H124O8S4, and it has a molecular weight of approximately 1161.9 g/mol . This compound is primarily utilized in the plastics and polymer industry due to its properties as an antioxidant and stabilizer, enhancing the thermal and oxidative stability of synthetic resins .

  • No known mechanism of action exists in scientific literature.
  • Information on safety hazards is not available.
  • However, as a general principle, unknown organic compounds should be handled with caution, potentially wearing gloves and working in a fume hood.
  • Material Science: The molecule's long alkyl chains (dodecyl) and the presence of sulfur atoms suggest potential applications in material science, particularly in the development of self-assembled structures, lubricants, or liquid crystals.
  • Organic Chemistry: The molecule's functional groups, including the ester and thioether moieties, might be of interest for organic chemists studying reactivity patterns, synthesis of new compounds, or exploration of specific functionalities.

For comprehensive and up-to-date information on the scientific research of 2,2-Bis[[3-(dodecylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(dodecylthio)propionate], researchers can consult scientific databases and publications. These resources might include:

  • Chemical Abstracts Service (CAS):
  • SciFinder:
  • Web of Science:
  • Google Scholar:

The chemical behavior of 2,2-Bis[[3-(dodecylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(dodecylthio)propionate] is influenced by its functional groups. It can undergo various reactions typical of esters and thioethers, including:

  • Esterification: The compound can react with alcohols or acids to form additional ester linkages.
  • Hydrolysis: In the presence of water, the ester bonds may break down, leading to the formation of acids and alcohols.
  • Oxidation: The dodecylthio groups may be oxidized under certain conditions, affecting the compound's stability and performance.

These reactions are crucial for understanding how the compound behaves in different environments and applications.

The synthesis of 2,2-Bis[[3-(dodecylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(dodecylthio)propionate] typically involves multi-step organic reactions. One common method includes:

  • Formation of Dodecylthio Propionate: Starting with dodecanethiol and propionic acid under acidic conditions to form the thioester.
  • Esterification: Reacting the thioester with pentaerythritol or similar polyols to create the final compound through a series of esterification reactions.
  • Purification: The final product is purified using crystallization or distillation techniques to remove unreacted materials and by-products.

This method emphasizes low raw material costs and mild reaction conditions, making it suitable for industrial applications .

2,2-Bis[[3-(dodecylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(dodecylthio)propionate] finds various applications including:

  • Antioxidant in Polymers: Enhances the thermal stability and longevity of synthetic resins used in various industries.
  • Stabilizer for Plastics: Improves resistance to heat and oxidation in polyolefins and other plastic materials .
  • Potential Use in Coatings: May serve as a protective agent in coatings that require enhanced durability.

Research on interaction studies involving 2,2-Bis[[3-(dodecylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(dodecylthio)propionate] focuses on its compatibility with other additives in polymer formulations. Studies indicate that it can effectively interact with various stabilizers and antioxidants without compromising performance. Understanding these interactions is crucial for optimizing formulations in industrial applications.

Several compounds share structural similarities with 2,2-Bis[[3-(dodecylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(dodecylthio)propionate]. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
Pentaerythritol Tetra(3-lauryl thiopropionate)C40H78O8S4Utilized as an antioxidant; simpler structure than the target compound.
Dodecyl ThiodipropionateC26H50O4S2Primarily used as an antioxidant; less complex than the target compound.
Octadecyl 3-(dodecylthio)propionateC41H82O4SSimilar thioether functionality but with a shorter carbon chain compared to dodecyl groups.

The uniqueness of 2,2-Bis[[3-(dodecylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(dodecylthio)propionate] lies in its complex structure that combines multiple functional groups designed for enhanced stability and performance in polymer applications.

Physical Description

DryPowder; PelletsLargeCrystals

XLogP3

24.6

UNII

6P17RRS98U

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 176 of 182 companies (only ~ 3.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

29598-76-3

Wikipedia

Neopentanetetrayl 3-(dodecylthio)propionate

General Manufacturing Information

Plastic material and resin manufacturing
Plastics product manufacturing
Synthetic rubber manufacturing
Propanoic acid, 3-(dodecylthio)-, 1,1'-[2,2-bis[[3-(dodecylthio)-1-oxopropoxy]methyl]-1,3-propanediyl] ester: ACTIVE

Dates

Modify: 2023-08-15

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